benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a useful research compound. Its molecular formula is C14H11N5OS and its molecular weight is 297.34. The purity is usually 95%.
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Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research on derivatives like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrates the solvent effects on molecular aggregation, which is crucial for understanding the photophysical properties of such compounds. Spectroscopic studies reveal that solvent type significantly influences fluorescence emission spectra, indicating potential applications in fluorescence-based sensors and organic electronics (Matwijczuk et al., 2016).
Heterocyclic System Synthesis with Anti-HIV Activity
The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, highlights the potential for developing novel therapeutic agents. A specific derivative exhibited anti-HIV activity, suggesting these structures may serve as a basis for designing drugs targeting various diseases (Brukštus et al., 2000).
Organic Semiconductors
The implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for optoelectronic applications demonstrates their versatility. Such materials can be used in solar cells, transistors, and photodetectors, highlighting the potential of thiadiazole derivatives in advanced material science (Chen et al., 2016).
Antitumor and Antioxidant Agents
The synthesis of new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents underscores the therapeutic applications of thiadiazole derivatives. Such compounds show promise in cancer treatment, emphasizing the importance of exploring benzo[c][1,2,5]thiadiazol-5-yl derivatives for similar applications (Hamama et al., 2013).
Antimicrobial Agents
Thiadiazolopyrimidine derivatives have been evaluated for their antimicrobial activity, demonstrating significant potential against various microbial strains. This suggests that benzo[c][1,2,5]thiadiazol-5-yl derivatives could be explored for developing new antimicrobial agents, contributing to the fight against resistant microbial infections (Maddila et al., 2016).
Mechanism of Action
Pyrido[2,3-d]pyrimidines
are one of the most important classes of fused heterocyclic systems due to their wide range of biological activity. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(9-1-2-12-13(5-9)18-21-17-12)19-4-3-11-10(7-19)6-15-8-16-11/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBTYYIFRVKDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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